Squalane
Overview
Description
Squalane is an organic compound with the formula (CH3)2CH(CH2)3CH(CH3)(CH2)3(CH2)3CH(CH3)(CH2)2 . It is a colorless hydrocarbon and the hydrogenated derivative of squalene . Squalane is a natural 30-carbon isoprenoid compound and intermediate metabolite in the synthesis of cholesterol . It is not susceptible to lipid peroxidation and provides skin protection .
Synthesis Analysis
Squalane can be naturally sourced from plants, for example, olives and sugar cane . In sugar cane squalane manufacturing, farnesene is produced from fermentation of sugarcane sugars using genetically modified Saccharomyces cerevisiae yeast strains . Farnesene is then dimerized to isosqualene and then hydrogenated to squalane .Molecular Structure Analysis
Squalane has a molecular formula of C30H62 and a molecular weight of 422.826 g·mol −1 . It is a saturated branched chain hydrocarbon .Chemical Reactions Analysis
The hydrogenation of squalene to produce squalane was first reported in 1916 .Physical And Chemical Properties Analysis
Squalane is a colorless, odorless, tasteless, transparent oil, stable to air and oxygen . It is readily soluble in ether, gasoline, petroleum ether, benzene, chloroform, and oils .Scientific Research Applications
1. Enhancement of Drug Elimination
- Squalane has shown potential in enhancing the elimination of certain drugs from the body, indicating its usefulness as an antidote in reducing drug toxicity. For instance, it increased the fecal excretion of theophylline and strychnine, suggesting its effectiveness in stimulating the elimination of these drugs (Kamimura et al., 1992).
2. Distribution, Excretion, and Toxicity Studies
- Studies on beagle dogs showed that orally administered squalane was primarily excreted in feces, with a small portion absorbed and then excreted through hair. Long-term treatments indicated that squalane accumulating in the liver did not disturb hepatic functions, suggesting its safety and effectiveness in facilitating excretion (Kamimura et al., 1989).
3. Biological Importance and Varied Applications
- Squalane, derived from squalene, is recognized for its diverse applications, including as an anticancer agent, antioxidant, drug carrier, detoxifier, and in skin hydration and emollient activities. These applications span across nutraceutical and pharmaceutical industries, highlighting its significant potential in various practical and clinical uses (Kim & Karadeniz, 2012).
4. Use in Parenteral Vaccine and Drug Delivery
- Squalene emulsions are extensively used in parenteral emulsions for drug and vaccine delivery. The safety and efficacy of squalene-based products, along with their physicochemical and biological properties, are crucial in the context of parenteral formulations (Fox, 2009).
5. Adjuvants in Vaccines
- Squalene and squalane emulsions are effective adjuvants, enhancing both humoral and cellular immune responses. These emulsions are stable, allowing for easy storage and transportation, and have been used in human cancer vaccines with evidence of efficacy and minimal side effects (Allison, 1999).
6. Catalysis in Chemical Industry
- Squalane is used in the hydrogenation of highly unsaturated squalene, an important ingredient in various industries. The development of green heterogeneous metal catalysts for this process reflects its significance in industrial applications (Soni & Sharma, 2016).
7. Potential in Parkinson's Disease Treatment
- Studies indicate that squalene and squalane might influence dopamine levels and oxidative damage in the striatum of Parkinson's disease mouse models. These findings suggest potential therapeutic applications in treating neurodegenerative diseases (Kabuto et al., 2013).
8. Nutritional and Cosmetic Uses
- Squalene's properties make it valuable in nutrition and cosmetics, where it is used to reduce skin damage, lower cholesterol, and potentially combat various types of cancer. Its inclusion in diets and cosmetic products underlines its multifaceted applications (Lozano-Grande et al., 2018).
9. Formulated Squalene in Food Applications
- Squalene's technological properties have led to its use in various fields beyond human consumption. Its role in forming stable nanoemulsions and acting as a bioactive ingredient carrier highlights its importance in food applications (Naziri & Tsimidou, 2013).
10. Bone Morphogenetic Protein Carrier
- Squalane has been investigated as a carrier for bone morphogenetic protein, showing promise in inducing heterotopic bone formation. This suggests its potential in clinical applications related to bone regeneration (Kawakami et al., 1997).
11. Mucosal and Systemic Immune Response
- Squalane-containing emulsions have been studied for their ability to enhance mucosal and systemic immune responses. This is particularly relevant in the development of vaccines and highlights squalane's role in immunological applications (Shahiwala & Amiji, 2008).
Safety And Hazards
Future Directions
Squalane is a more durable, hydrogenated derivative of squalene . Because we naturally produce it, it’s readily absorbed by our skin and can actually help regulate oil production, which makes it ideal for oily skin . Squalane also makes for an excellent carrier, helping other ingredients to absorb, which is why you find it in so many of your skincare products, helping everything from retinol and lactic acid to BHAs and vitamin C along their merry way .
properties
IUPAC Name |
2,6,10,15,19,23-hexamethyltetracosane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h25-30H,9-24H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAKJMSDJKAYCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCCC(C)CCCC(C)CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046513 | |
Record name | Squalane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Merck Index] Colorless viscous liquid; [Sigma-Aldrich MSDS] | |
Record name | Tetracosane, 2,6,10,15,19,23-hexamethyl- | |
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Record name | Squalane | |
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Product Name |
Squalane | |
CAS RN |
111-01-3 | |
Record name | Squalane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Squalane [NF] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111013 | |
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Record name | Squalane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11420 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | SQUALANE | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6851 | |
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Record name | Tetracosane, 2,6,10,15,19,23-hexamethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Squalane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6,10,15,19,23-hexamethyltetracosane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.478 | |
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Record name | SQUALANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW89575KF9 | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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